3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide linkage to a brominated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable precursor to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: The amine is subsequently brominated to introduce the bromine atom.
Sulfonylation: The brominated amine is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Coupling: Finally, the sulfonamide is coupled with a benzoic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include the de-brominated compound.
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving sulfonamides.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzenesulfonamide
- 3-Methoxy-4-bromobenzenesulfonamide
- 2-Methoxy-4-bromobenzenesulfonamide
Uniqueness
3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a benzoic acid moiety and a sulfonamide linkage, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12BrNO5S |
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Molecular Weight |
386.22 g/mol |
IUPAC Name |
3-[(4-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12BrNO5S/c1-21-12-8-10(15)5-6-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
DEMDJIHMCIXFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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